N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-13-15-20(16-14-18)25-26-22(19(2)31-25)17-27(23-11-7-8-12-24(23)30-3)32(28,29)21-9-5-4-6-10-21/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODHVQHDJZQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Sulfonamides, including derivatives like N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide, have demonstrated significant antimicrobial properties. Research indicates that they can inhibit bacterial growth by interfering with folate synthesis pathways in bacteria, making them effective against various strains of pathogens .
-
Anticancer Potential :
- The compound's structure suggests potential anticancer activity. Similar sulfonamide derivatives have been studied for their ability to inhibit tumor cell proliferation. For instance, compounds containing the sulfonamide group have been shown to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of carbonic anhydrase .
-
Enzyme Inhibition :
- Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been tested against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 diabetes mellitus and Alzheimer's disease . The inhibition of these enzymes can lead to therapeutic effects by regulating glucose levels and improving cognitive function.
Case Studies
- Antimicrobial Efficacy Study :
- In Vivo Anticancer Assessment :
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights key differences in substituents, physicochemical properties, and bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Estimated based on structural similarity to .
Structural and Electronic Differences
- Oxazole Substituents: The target compound’s oxazole ring features a 4-methylphenyl group at position 2 and a methyl group at position 3.
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may confer distinct solubility and binding properties compared to the 4-methoxyphenyl group in . Methoxy positioning influences hydrogen bonding and π-π stacking interactions .
Physicochemical Properties
- Molecular Weight and LogP : The target compound (MW ~478.6) is heavier than simpler analogs like ’s derivative (MW 347.4), likely due to its extended aromatic and heterocyclic substituents. Its calculated LogP (estimated ~4.6, similar to ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
- Hydrogen Bonding: The sulfonamide group (–SO₂NH–) and methoxy (–OCH₃) substituents enhance hydrogen-bond acceptor/donor capacity, critical for target binding .
Biological Activity
N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C34H32N6O4S2 and features a sulfonamide group, which is known for its diverse biological activities. The structure includes a methoxyphenyl group and an oxazole ring, contributing to its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C34H32N6O4S2 |
| Molecular Weight | 612.78 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=CC(=NO1)C=C(C)C=C2C=NC(=O)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C) |
Antimicrobial Properties
Sulfonamides, including the compound , are recognized for their antimicrobial properties. Research indicates that compounds containing sulfonamide groups can inhibit bacterial growth by targeting folic acid synthesis pathways. The specific compound may exhibit varying degrees of effectiveness against different bacterial strains.
Anti-inflammatory Effects
Studies have shown that sulfonamides can also possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate the immune response. This activity is particularly relevant in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Potential
Recent investigations have suggested that compounds similar to this compound may exhibit anticancer properties. Mechanisms may include induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Modulation of cytokine production |
| Anticancer | Induction of apoptosis |
Case Studies and Research Findings
A study published in Pharmaceutical Research examined several sulfonamide derivatives, including those structurally related to the compound discussed. The findings indicated that certain modifications in the chemical structure significantly enhanced their biological activity against various pathogens and cancer cell lines (Rough et al., 1998; Kayser et al., 2004).
Another research article highlighted the potential of sulfonamides in treating inflammatory conditions by demonstrating their ability to reduce edema in animal models (Gennarti et al., 1994). This suggests that the compound may be beneficial for therapeutic applications beyond antimicrobial effects.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide, and what challenges arise during optimization?
Answer: Synthesis typically involves coupling a substituted oxazole precursor (e.g., 5-methyl-2-(4-methylphenyl)-1,3-oxazole) with benzenesulfonamide derivatives under controlled conditions. Key steps include:
- N-Alkylation : Reacting the oxazole moiety with N-(2-methoxyphenyl)benzenesulfonamide using nucleophilic agents like NaH in anhydrous THF .
- Oxazole Ring Formation : Cyclization via dehydration of intermediates, often catalyzed by POCl₃ or PPA .
Challenges include: - Regioselectivity : Ensuring alkylation occurs at the oxazole’s 4-position, which requires precise stoichiometry and temperature control (e.g., 0–5°C for exothermic reactions) .
- Purification : Byproducts from incomplete alkylation or oxidation require column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Q2. Which analytical techniques are essential for characterizing this compound, and how are discrepancies in spectral data resolved?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm) and sulfonamide NH signals (δ 8.5–9.0 ppm, broad) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 475.15) and detects impurities .
- HPLC : Monitors reaction progress and purity (>95% for biological assays) .
Discrepancies (e.g., split NMR peaks) are resolved by: - Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or WinGX) to confirm connectivity .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, especially in aromatic regions .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in proposed structural isomers of this compound?
Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray data using Mo-Kα radiation and CCD detectors .
- Refinement Tools : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles ±0.01° accuracy) .
- ORTEP Visualization : Highlights steric clashes or disorder in the oxazole-methoxyphenyl linkage .
Example: A 2021 study resolved a sulfonamide vs. sulfone isomer dispute via residual electron density maps .
Q. Q4. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s antimicrobial activity?
Answer:
- Functional Group Modulation :
- Replace methoxy with hydroxyl to assess H-bonding effects (e.g., 10-fold drop in MIC against S. aureus if oxidized) .
- Modify the oxazole’s 4-methyl group to bulkier substituents (e.g., CF₃) to probe steric effects .
- In Silico Docking : AutoDock Vina screens binding to E. coli dihydrofolate reductase (DHFR), correlating docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ .
- Resistance Studies : Serial passage assays identify mutations in target enzymes (e.g., DHFR-Tyr100Ile) .
Q. Q5. How do solvent polarity and pH influence the stability of this sulfonamide during biological assays?
Answer:
- Degradation Pathways : Hydrolysis of the sulfonamide S-N bond in acidic conditions (pH <3) or via nucleophilic attack in polar aprotic solvents (e.g., DMSO) .
- Stability Testing :
- HPLC-UV : Tracks degradation products (e.g., benzenesulfonic acid at 254 nm) over 72 hours .
- Arrhenius Analysis : Predicts shelf-life (t₉₀) at 25°C using accelerated conditions (40–60°C) .
Optimal storage: Lyophilized solid at -20°C in amber vials .
Q. Q6. What strategies mitigate contradictions between computational predictions and experimental biological activity data?
Answer:
- Force Field Adjustments : AMBER vs. CHARMM parameters for sulfonamide torsional angles .
- Solvent Effects : Include explicit water molecules in MD simulations to model H-bonding .
- Metabolite Screening : LC-MS identifies off-target interactions (e.g., CYP3A4 inhibition) not captured in docking .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
